molecular formula C13H22N2O4 B11762976 tert-Butyl 4-hydroxy-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate

tert-Butyl 4-hydroxy-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate

Cat. No.: B11762976
M. Wt: 270.32 g/mol
InChI Key: ZNSIQJGAKUUIRI-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydroxy-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate is a synthetic organic compound with the molecular formula C13H22N2O3. It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 4-hydroxy-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of 2,7-diazaspiro[4.5]decane-7-ol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-hydroxy-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 4-hydroxy-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-hydroxy-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include modulation of enzyme activity, binding to receptor sites, or altering cellular signaling pathways .

Comparison with Similar Compounds

tert-Butyl 4-hydroxy-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate can be compared with other spirocyclic compounds such as:

  • tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
  • tert-Butyl (S)-3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
  • tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

These compounds share similar structural features but differ in their functional groups and specific applications. The unique hydroxyl group in this compound provides distinct reactivity and potential for diverse chemical transformations .

Biological Activity

tert-Butyl 4-hydroxy-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate (CAS No. 2021182-98-7) is a synthetic compound characterized by a unique spirocyclic structure that incorporates both nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial research.

  • Molecular Formula : C13H22N2O4
  • Molecular Weight : 270.32 g/mol
  • Purity : Typically available at 98% purity in commercial sources .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The spirocyclic structure enhances its binding affinity, potentially modulating the activity of these targets.

Anticancer Activity

Recent studies have indicated that compounds with spirocyclic structures can exhibit significant anticancer properties. For instance, research has shown that related compounds induce apoptosis in cancer cell lines through mechanisms such as:

  • Cell Cycle Arrest : Compounds similar to tert-butyl 4-hydroxy-1-oxo-2,7-diazaspiro[4.5]decane have been observed to cause cell cycle arrest in the G0/G1 phase.
  • Cytotoxicity : In vitro assays have demonstrated dose-dependent cytotoxic effects on various cancer cell lines, including prostate (PC3 and DU145) and breast cancer cells (MCF-7) .
CompoundCell LineIC50 (μg/mL)Mechanism
tert-butyl 4-hydroxy...PC340.1 ± 7.9 (24h)Apoptosis induction
tert-butyl 4-hydroxy...DU14598.14 ± 48.3 (24h)Apoptosis induction

Antimicrobial Activity

The compound's structure may also contribute to its antimicrobial properties. Similar spirocyclic compounds have shown effectiveness against various bacterial and fungal strains, suggesting that tert-butyl 4-hydroxy-1-oxo-2,7-diazaspiro[4.5]decane could be explored for its potential as an antimicrobial agent .

Case Studies

  • Study on Anticancer Efficacy : A recent study evaluated the cytotoxic effects of several spirocyclic compounds on prostate cancer cells, revealing that those with structural similarities to tert-butyl 4-hydroxy... exhibited significant reductions in cell viability over time.
  • Antimicrobial Testing : Another study tested a series of related compounds against common pathogens, finding that certain derivatives displayed MIC values comparable to established antibiotics.

Properties

Molecular Formula

C13H22N2O4

Molecular Weight

270.32 g/mol

IUPAC Name

tert-butyl 4-hydroxy-1-oxo-2,9-diazaspiro[4.5]decane-9-carboxylate

InChI

InChI=1S/C13H22N2O4/c1-12(2,3)19-11(18)15-6-4-5-13(8-15)9(16)7-14-10(13)17/h9,16H,4-8H2,1-3H3,(H,14,17)

InChI Key

ZNSIQJGAKUUIRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)C(CNC2=O)O

Origin of Product

United States

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